molecular formula C15H15N3S B14186519 N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-31-4

N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14186519
CAS No.: 917907-31-4
M. Wt: 269.4 g/mol
InChI Key: GEJSQLOYEDVGFU-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core with an ethylphenyl and a methyl group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of the chlorine atoms with an ethylphenylamine under basic conditions, such as using N,N-dimethylformamide (DMF) and a base like diisopropylethylamine (DIPEA) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms in its precursor forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: N,N-dimethylformamide (DMF) and diisopropylethylamine (DIPEA) at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing other functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing chlorine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethylphenyl and methyl groups contribute to its distinct reactivity and potential therapeutic applications.

Properties

CAS No.

917907-31-4

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3S/c1-3-11-6-4-5-7-12(11)18-14-13-10(2)8-19-15(13)17-9-16-14/h4-9H,3H2,1-2H3,(H,16,17,18)

InChI Key

GEJSQLOYEDVGFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=C3C(=CSC3=NC=N2)C

Origin of Product

United States

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